molecular formula C19H22Cl2N2O2 B2691577 2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]propanamide CAS No. 301225-55-8

2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]propanamide

Cat. No.: B2691577
CAS No.: 301225-55-8
M. Wt: 381.3
InChI Key: VZIMJUVKKGFECS-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]propanamide is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of dichlorophenoxy and diethylaminophenyl groups, which contribute to its unique chemical properties and reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]propanamide typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid . This intermediate is then reacted with 4-(diethylamino)aniline under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the type of reaction but generally include controlled temperature, pressure, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in the formation of new derivatives with different functional groups.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]propanamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.

    Biology: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.

    Medicine: Research is being conducted to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but different applications.

    4-(diethylamino)aniline: A precursor used in the synthesis of various organic compounds with similar functional groups.

Uniqueness

2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]propanamide is unique due to its specific combination of dichlorophenoxy and diethylaminophenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O2/c1-4-23(5-2)16-9-7-15(8-10-16)22-19(24)13(3)25-18-11-6-14(20)12-17(18)21/h6-13H,4-5H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIMJUVKKGFECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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